![molecular formula C20H13NO9 B12594484 4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid CAS No. 648891-35-4](/img/structure/B12594484.png)
4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid is a complex organic compound with the molecular formula C21H14N2O9 This compound is characterized by its unique structure, which includes a central phenylene ring substituted with hydroxy and nitro groups, flanked by two benzoic acid moieties connected via ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid typically involves multiple steps:
Nitration: The starting material, 5-hydroxy-1,3-phenylenediol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Etherification: The nitrated product is then subjected to etherification with 4-hydroxybenzoic acid in the presence of a suitable base, such as potassium carbonate, to form the ether linkages.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid groups, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and etherification steps, and the employment of more efficient oxidizing agents to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-amino-5-hydroxy-1,3-phenylene derivatives.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid is largely dependent on its functional groups:
Hydroxy Group: Can form hydrogen bonds and participate in redox reactions.
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.
Carboxylic Acid Groups: Can form ionic interactions with proteins and other biomolecules.
These interactions can modulate various molecular pathways, including oxidative stress responses and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoic acid: Similar structure but with carboxy groups instead of hydroxy and nitro groups.
4,4’-[(5-Hydroxy-1,3-phenylene)bis(oxy)]dibenzoic acid: Lacks the nitro group, affecting its reactivity and applications.
4,4’-[(5-Nitro-1,3-phenylene)bis(oxy)]dibenzoic acid: Lacks the hydroxy group, influencing its chemical behavior.
Uniqueness
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
648891-35-4 |
|---|---|
Fórmula molecular |
C20H13NO9 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
4-[3-(4-carboxyphenoxy)-5-hydroxy-4-nitrophenoxy]benzoic acid |
InChI |
InChI=1S/C20H13NO9/c22-16-9-15(29-13-5-1-11(2-6-13)19(23)24)10-17(18(16)21(27)28)30-14-7-3-12(4-8-14)20(25)26/h1-10,22H,(H,23,24)(H,25,26) |
Clave InChI |
RULXHQCABMOAGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
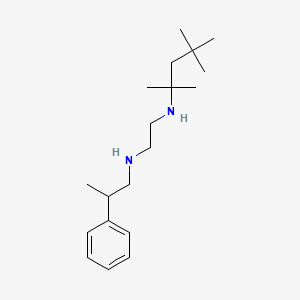
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)
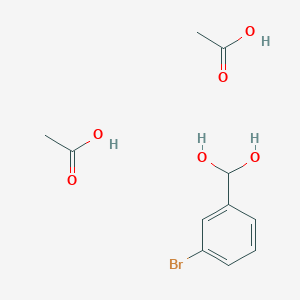
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
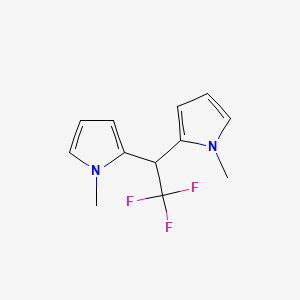

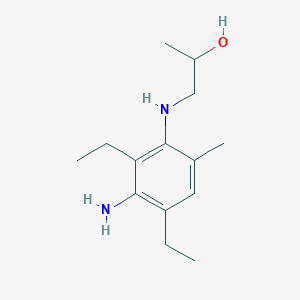

![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
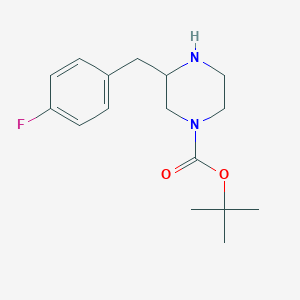
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
